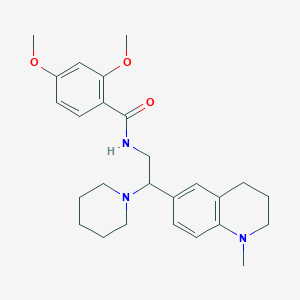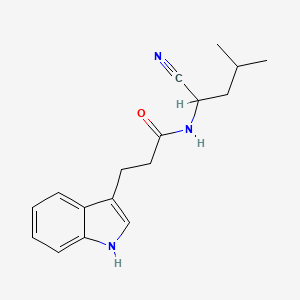
1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" is a synthetic compound of significant interest due to its unique structural features and potential applications in various fields of science and industry. This compound features a pyrazole ring fused with a cyclopropyl group, a thiophenyl moiety, and a fluorobenzyl substituent, creating a multifaceted chemical entity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of "1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" typically involves the following steps:
Formation of the Pyrazole Ring: : This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or equivalent starting materials, leading to the formation of substituted pyrazoles.
Introduction of the Cyclopropyl Group: : Cyclopropanation can be accomplished using various methods such as Simmons-Smith reaction or transition metal-catalyzed cyclopropanation.
Thiophenyl Substitution: : This step involves introducing the thiophene ring onto the pyrazole through electrophilic aromatic substitution or cross-coupling reactions.
Synthesis of the Urea Derivative: : This is generally achieved by reacting the pyrazole intermediate with isocyanates to form the corresponding urea derivative.
Industrial Production Methods:
Industrial production of this compound would likely focus on optimizing each synthetic step for scalability, yield, and purity. This includes selecting cost-effective reagents, efficient catalysts, and robust reaction conditions to ensure high throughput and minimal by-products.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and cyclopropyl moieties.
Reduction: : The urea group can be reduced to the corresponding amine under certain conditions.
Substitution: : Various nucleophilic substitution reactions can occur, especially at the fluorobenzyl and pyrazole positions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halides, amines, thiols.
Major Products:
Oxidized Derivatives: : Sulfoxides, sulfone.
Reduced Derivatives: : Amines.
Substituted Derivatives: : Various substituted pyrazoles and thiophenes.
科学的研究の応用
Chemistry:
Catalysis: : As a ligand in organometallic catalysis.
Material Science: : In the synthesis of novel polymers and materials.
Biology:
Drug Discovery: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Medicine:
Pharmacology: : Potential candidate for developing new pharmaceuticals targeting specific biological pathways.
Industry:
Agrochemicals: : Possible use in the development of new pesticides or herbicides.
Performance Chemicals: : In the production of specialty chemicals with specific properties.
作用機序
"1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea" can be compared to other compounds with similar structural features, such as:
Pyrazole-Based Compounds: : These often exhibit biological activity and can serve as anti-inflammatory or anticancer agents.
Thiophene Derivatives: : Known for their applications in materials science and pharmacology.
Cyclopropyl-Containing Compounds: : Frequently found in medicinal chemistry due to their unique conformational effects.
類似化合物との比較
1-(3,4-dimethylphenyl)-3-(thiophen-2-yl)urea
1-(2,4-dichlorophenyl)-3-cyclopropylurea
4-(cyclopropylcarbonyl)-N-phenyl-1H-pyrazole-3-carboxamide
And there you have it! A comprehensive look at the fascinating world of "1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea". This compound's synthesis, reactions, applications, and comparisons make it a molecule worth studying! Anything else you want to deep dive into?
特性
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-17-5-1-14(2-6-17)12-23-20(26)22-8-9-25-19(15-3-4-15)11-18(24-25)16-7-10-27-13-16/h1-2,5-7,10-11,13,15H,3-4,8-9,12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOALNPNDFPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=C(C=C3)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2963339.png)


![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2963342.png)
![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
![N-(4-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2963350.png)

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)


![3-(3-Fluorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2963358.png)
![7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2963359.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2963361.png)
